molecular formula C11H21NO B184589 N-cyclohexylpentanamide CAS No. 2763-66-8

N-cyclohexylpentanamide

Cat. No.: B184589
CAS No.: 2763-66-8
M. Wt: 183.29 g/mol
InChI Key: JDGRQVUDURNFLX-UHFFFAOYSA-N
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Description

N-Cyclohexylpentanamide is an organic compound characterized by a pentanamide backbone (five-carbon acyl chain) substituted with a cyclohexyl group at the nitrogen atom. Its molecular formula is C₁₁H₂₁NO, with an average molecular weight of 183.29 g/mol. This compound is typically synthesized via nucleophilic acyl substitution, where cyclohexylamine reacts with pentanoyl chloride or activated pentanoic acid derivatives. Key applications include its use as an intermediate in pharmaceutical synthesis and agrochemical research due to its stability and moderate lipophilicity .

Properties

IUPAC Name

N-cyclohexylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGRQVUDURNFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299877
Record name N-cyclohexylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2763-66-8
Record name NSC133410
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclohexylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexylpentanamide can be synthesized through the reaction of pentanoyl chloride with cyclohexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

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Biological Activity

N-Cyclohexylpentanamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group attached to a cyclohexyl group and a pentane chain. The molecular formula is C11H21NC_{11}H_{21}N, which contributes to its lipophilicity and potential for interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that derivatives of cyclic amides, including this compound, may exhibit anticancer properties. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study highlighted that modifications to the amide structure can enhance selectivity against melanoma cells while reducing toxicity towards non-melanoma cells .

Table 1: Cytotoxicity of Related Compounds

CompoundGI50 (µM) in MelanomaGI50 (µM) in Non-Melanoma
This compoundTBDTBD
Compound A5>40
Compound B1045

GI50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have been shown to inhibit DNA polymerase, leading to the prevention of DNA repair and subsequent apoptosis in cancer cells .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that compounds within this class exhibit favorable pharmacokinetic profiles, with moderate bioavailability and safety margins in animal models .

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityModerate
Half-lifeTBD
MetabolismHepatic

Case Studies and Clinical Applications

  • Case Study: Antitumor Activity
    A study evaluating the antitumor effects of this compound showed promising results in vitro against several cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent .
  • Combination Therapy
    Research has indicated that when used in combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy while mitigating side effects. This combinatorial approach is being explored in ongoing clinical trials aimed at optimizing cancer treatment regimens .

Scientific Research Applications

Medicinal Chemistry

N-cyclohexylpentanamide has been identified as a compound with potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders. Research has shown that derivatives of cyclohexylamines exhibit significant affinity for dopamine receptors, specifically the D3 receptor and serotonin receptors (5-HT1A) . These interactions suggest that this compound could be developed into an effective medication for conditions such as schizophrenia and depression.

Case Study: Neuropsychiatric Disorders

A patent describes the use of cyclohexylamine compounds for treating schizophrenia. The compounds exhibit high selectivity for dopamine D3 receptors over D2 receptors, which is beneficial in minimizing side effects commonly associated with antipsychotic medications . In vivo studies indicated that certain derivatives significantly reduced symptoms in animal models, showcasing their potential as low-toxicity antipsychotic agents.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, typically involving reactions between cyclohexylamine and appropriate acylating agents . The compound's structure contributes to its steric properties, influencing its biological activity and interaction with various biological targets.

Synthesis Methodology

  • Reagents : Cyclohexylamine and acylating agents (e.g., pentanoic acid derivatives).
  • Catalysts : Concentrated sulfuric acid is often used to enhance reaction efficiency.
  • Yields : Reported yields range from 70% to 90%, depending on reaction conditions such as temperature and molar ratios.

Pharmacological Potential

The pharmacological profile of this compound suggests its utility in developing new therapeutic agents. Its mechanism of action involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

Potential Applications

  • Antidepressant : Due to its interaction with serotonin receptors.
  • Antipsychotic : High affinity for dopamine D3 receptors indicates potential in treating schizophrenia.
  • Analgesic : Investigations into its role in pain management are ongoing, given its impact on central nervous system pathways.

Chemical Reactions and Modifications

As an amide, this compound can participate in various chemical reactions typical for this class of compounds. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .

Reactions Include

  • Hydrolysis
  • Acylation
  • Alkylation

These modifications can lead to derivatives with improved efficacy or reduced side effects.

Summary of Findings

The applications of this compound span across medicinal chemistry and pharmacology, with promising implications for treating neuropsychiatric disorders. Its synthesis is well-documented, and ongoing research continues to explore its potential in various therapeutic areas.

Application AreaDescription
Medicinal ChemistryPotential treatment for schizophrenia and depression
SynthesisAchieved via cyclohexylamine and acylating agents; yields 70%-90%
Pharmacological PotentialModulates dopamine and serotonin pathways; potential analgesic properties
Chemical ReactionsHydrolysis, acylation, alkylation for derivative development

Comparison with Similar Compounds

N-Cyclohexylacetamide (Entry 3a in )

  • Structure : Acetamide (C₂ acyl chain) + cyclohexyl group.
  • Synthesis : Reacting cyclohexylamine with acetyl chloride in water yields 80% product in 15 minutes.
  • Melting Point : 104–106°C (lit. 101–103°C), indicating high crystallinity.
  • Key Differences : Shorter acyl chain results in higher melting point compared to pentanamide (54–56°C), likely due to stronger intermolecular hydrogen bonding .

N-Cyclohexylbutyramide (Entry 3e in )

  • Structure : Butyramide (C₄ acyl chain) + cyclohexyl group.
  • Synthesis : Achieves 83% yield in 10 minutes using butyryl chloride.
  • Melting Point : 66–68°C (lit. 66–67°C), lower than acetamide but higher than pentanamide, suggesting a balance between chain flexibility and van der Waals interactions .

N-Cyclohexyl-2-methylenepentanamide ()

  • Structure : Pentanamide with a methylene group at the C₂ position.
  • Synthesis : Prepared via DMSO-mediated coupling, yielding 73% after column chromatography.
  • Properties: Reported as a white solid, contrasting with the unsubstituted pentanamide’s oil-like consistency in some derivatives (e.g., N-hexylpentanamide).

5-Chloro-N-cyclohexylpentanamide-d11 ()

  • Structure : Deuterated pentanamide with a chlorine substituent at C₅.
  • Applications : Used as a labeled analog in metabolic studies.
  • Key Difference : The chlorine atom and deuterium labeling increase molecular weight (228.8 g/mol ) and alter solubility compared to the parent compound .

Table 2. Impact of Substituents on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Notable Properties
This compound None 183.29 Moderate lipophilicity
N-Cyclohexyl-2-methylenepentanamide C₂ methylene 199.29 Reduced reactivity due to steric effects
5-Chloro-N-cyclohexylpentanamide-d11 C₅ chlorine + deuterium 228.80 Enhanced stability for isotopic tracing

Research Findings and Trends

Acyl Chain Length vs. Melting Point : Longer acyl chains (e.g., C₅ in pentanamide) reduce melting points due to decreased hydrogen-bonding capacity and increased molecular flexibility .

Substituent Effects : Electron-withdrawing groups (e.g., chlorine) or steric hindrance (e.g., methylene) alter reactivity and solubility, expanding utility in targeted drug delivery .

Synthetic Efficiency : this compound achieves high yields (~84%) comparable to shorter-chain analogs, suggesting efficient reaction kinetics despite longer acyl chains .

Q & A

Q. What optimized synthetic conditions yield high-purity N-cyclohexylpentanamide?

The amidation of cyclohexanamine with pentanoyl chloride in dichloromethane at 0–5°C for 10 minutes, using triethylamine as a base, achieves an 84% yield. Reaction completion is confirmed by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity. Monitor side-product formation using GC-MS if yields drop below 80% .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 0.9–1.7 ppm (cyclohexyl CH₂), δ 2.2 ppm (pentanoyl CH₂CO), and δ 6.2 ppm (amide NH).
  • Mass Spectrometry : ESI-MS (m/z 212.2 [M+H]⁺) confirms molecular weight.
  • FT-IR : Amide C=O stretch at ~1640 cm⁻¹. Cross-validate with elemental analysis (theoretical C: 68.20%, H: 10.65%, N: 6.63%) .

Q. How can researchers assess the hydrolytic stability of this compound?

Conduct accelerated stability studies:

  • Prepare buffered solutions (pH 1–9) and incubate at 37°C.
  • Sample aliquots at 0, 24, 48, and 72 hours.
  • Quantify degradation via HPLC (C18 column, acetonitrile/water gradient). Degradation kinetics follow pseudo-first-order behavior; calculate t₁/₂ using Arrhenius plots for shelf-life prediction .

Advanced Research Questions

Q. How do computational models predict the bioactivity of this compound?

Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., cyclooxygenase-2). Key steps:

  • Optimize 3D structure with Gaussian09 (B3LYP/6-31G*).
  • Perform virtual screening against PubChem BioAssay datasets.
  • Validate predictions with in vitro assays (IC50 determination via MTT). Address force field limitations by comparing MM-PBSA and QM/MM binding energy calculations .

Q. What systematic review methodologies resolve contradictions in reported biological activities?

Follow PRISMA guidelines:

  • Define PICO criteria (Population: cell lines; Intervention: compound concentration; Comparator: controls; Outcomes: IC50/EC50).
  • Search EMBASE, PubMed, and Web of Science using MeSH terms ("this compound" AND "bioactivity").
  • Assess study quality via ROBINS-I for in vitro bias.
  • Perform meta-analysis (RevMan 5.4) if heterogeneity (I²) <50%. Document protocol deviations in supplemental materials .

Q. How should researchers design multi-step syntheses incorporating this compound?

Apply retrosynthetic analysis:

  • Identify target intermediates (e.g., pentanoyl chloride from pentanoic acid via SOCl₂).
  • Optimize coupling steps (e.g., HATU-mediated amidation for sterically hindered amines).
  • Monitor reaction pathways using in situ IR or LC-MS. For scale-up, replace dichloromethane with 2-MeTHF (green solvent) and implement QbD principles for process validation .

Q. What strategies improve reproducibility in this compound-based studies?

  • Pre-registration : Detail protocols on Open Science Framework.
  • Batch Documentation : Record reagent LOT numbers and storage conditions.
  • Negative Controls : Include solvent-only and scrambled compound controls.
  • Data Sharing : Deposit raw NMR/MS spectra in Zenodo. Use standardized reporting formats (e.g., MIAME for bioassays) .

Methodological Tables

Q. Table 1. Synthetic Optimization of this compound (Adapted from )

AmineAcylating AgentTime (min)Yield (%)
CyclohexanaminePentanoyl chloride1084

Q. Table 2. Stability Study Design

ParameterConditionAnalytical Method
Hydrolytic DegradationpH 3, 37°CHPLC-UV (220 nm)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexylpentanamide
Reactant of Route 2
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N-cyclohexylpentanamide

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